Cas no 5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate)
5466-13-7 structure
Product Name:(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
Numero CAS:5466-13-7
MF:C9H11ClN4
MW:210.66343998909
CID:1590329
PubChem ID:230633
Update Time:2025-04-21
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone
- 2,9-Dichlor-chinacridonchinon
- AG-K-16034
- 2,9-Dichlor-lin.-trans-chinacridonchinon
- 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone
- SureCN1613226
- EINECS 219-646-1
- AC1L2P4J
- CTK4F4601
- AC1Q3RM8
- 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone
- 6-chloro-2,9-diethyl-9H-purine
- AR-1D5339
- 2,9-Diethyl-6-chlor-purin
- 2,9-Dichloroquino(2,3-b)acridine-6,7,13,14(5H,12H)-tetrone; 2,9-Dichlor-chinacridonchinon; AG-K-16034; 2,9-Dichlor-lin.-trans-chinacridonchinon; 2,9-dichloro-5H,12H-quino[2,3-b]acridine-6,7,13,14-tetraone; SureCN1613226; EINECS 219-646-1; AC1L2P4J; CTK4F4601; AC1Q3RM8; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone; 6-chloro-2,9-diethyl-9H-purine; 2,9-dichloroquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone; AR-1D5339; 2,9-Die
- 5466-13-7
- NSC-25719
- 9H-Purine, 6-chloro-2,9-diethyl
- SCHEMBL15719927
- NSC25719
- DTXSID10969937
-
- Inchi: 1S/C9H11ClN4/c1-3-6-12-8(10)7-9(13-6)14(4-2)5-11-7/h5H,3-4H2,1-2H3
- Chiave InChI: WZHZKKOJBLGUPI-UHFFFAOYSA-N
- Sorrisi: ClC1=C2C(=NC(CC)=N1)N(C=N2)CC
Proprietà calcolate
- Massa esatta: 210.06743
- Massa monoisotopica: 210.067
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 43.6Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 271.2°C at 760 mmHg
- Punto di infiammabilità: 117.8°C
- Indice di rifrazione: 1.657
- PSA: 43.6
(2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate Letteratura correlata
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
5466-13-7 ((2-phenyl-2-propyl-1,3-oxathiolan-5-yl)methyl Carbamate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso